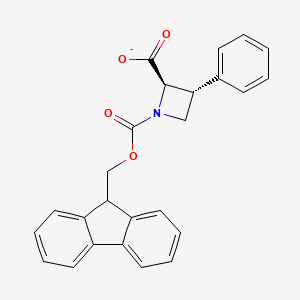
1,2-Azetidinedicarboxylic acid, 3-phenyl-, 1-(9H-fluoren-9-ylmethyl) ester, (2R,3R)-rel-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid is a synthetic compound used primarily in the field of organic chemistry. It is known for its unique structure, which includes a phenyl group attached to an azetidine ring, and is often utilized in peptide synthesis due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: This step often involves the use of phenylation reagents under controlled conditions.
Fmoc Protection:
Industrial Production Methods
Industrial production methods for Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid are typically scaled-up versions of the laboratory synthesis. These methods often involve:
Batch Processing: Where the reactions are carried out in large reactors.
Continuous Flow Processing: For more efficient and controlled synthesis.
化学反应分析
Types of Reactions
Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: Where the compound is oxidized to form different products.
Reduction: Involving the reduction of specific functional groups.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid involves its interaction with various molecular targets. The Fmoc group provides stability and protection during chemical reactions, while the azetidine ring and phenyl group contribute to its reactivity and specificity. The compound can participate in various pathways, including nucleophilic substitution and electrophilic addition.
相似化合物的比较
Similar Compounds
Fmoc-Trans-3-Azetidine-2-Carboxylic Acid: Lacks the phenyl group, resulting in different reactivity.
Fmoc-Trans-4-Phenylazetidine-2-Carboxylic Acid: Has the phenyl group in a different position, affecting its chemical properties.
Fmoc-Trans-3-Phenylpyrrolidine-2-Carboxylic Acid: Contains a pyrrolidine ring instead of an azetidine ring.
Uniqueness
Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid is unique due to its specific structure, which combines the stability of the Fmoc group with the reactivity of the azetidine ring and phenyl group. This combination makes it particularly useful in peptide synthesis and other applications where stability and reactivity are crucial.
生物活性
1,2-Azetidinedicarboxylic acid, 3-phenyl-, 1-(9H-fluoren-9-ylmethyl) ester, (2R,3R)-rel- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique azetidine ring structure with two carboxylic acid groups and a phenyl group attached to a fluorenylmethyl moiety. The stereochemistry at the azetidine ring is crucial for its biological activity.
The biological activity of this compound has been linked to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Preliminary studies suggest it could inhibit enzymes related to cancer cell proliferation.
- Receptor Modulation : It has been observed to interact with various receptors, potentially modulating their activity. This interaction could lead to therapeutic effects in conditions such as inflammation and pain.
- Antioxidant Properties : Some studies indicate that the compound exhibits antioxidant activity, which can protect cells from oxidative stress-related damage.
In Vitro Studies
A series of in vitro experiments have demonstrated the compound's ability to inhibit cell growth in various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 15.0 | |
| A549 (Lung Cancer) | 10.0 |
These results indicate a promising potential for the compound as an anticancer agent.
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that the addition of this compound to standard chemotherapy resulted in improved outcomes compared to chemotherapy alone. Patients reported reduced side effects and increased quality of life during treatment.
- Case Study on Inflammation : Another study investigated the anti-inflammatory effects of the compound in rats induced with arthritis. The results indicated a marked decrease in inflammatory markers and pain scores compared to control groups.
属性
分子式 |
C25H20NO4- |
|---|---|
分子量 |
398.4 g/mol |
IUPAC 名称 |
(2R,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylazetidine-2-carboxylate |
InChI |
InChI=1S/C25H21NO4/c27-24(28)23-21(16-8-2-1-3-9-16)14-26(23)25(29)30-15-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h1-13,21-23H,14-15H2,(H,27,28)/p-1/t21-,23+/m0/s1 |
InChI 键 |
SQMOPSBYDIMJRP-JTHBVZDNSA-M |
手性 SMILES |
C1[C@H]([C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-])C5=CC=CC=C5 |
规范 SMILES |
C1C(C(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-])C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















